molecular formula C16H17NO4 B3342020 DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- CAS No. 118597-19-6

DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-

Cat. No.: B3342020
CAS No.: 118597-19-6
M. Wt: 287.31 g/mol
InChI Key: PCXKMKRDFUHMQU-LBPRGKRZSA-N
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Description

DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- is a synthetic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a dimethylphenyl group and a furanylcarbonyl group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with DL-Alanine, 2,6-dimethylphenylamine, and 2-furancarboxylic acid.

    Coupling Reaction: The 2,6-dimethylphenylamine is reacted with 2-furancarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate N-(2,6-dimethylphenyl)-2-furancarboxamide.

    Amidation: The intermediate is then reacted with DL-Alanine in the presence of a dehydrating agent such as thionyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- can undergo various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and furanyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-thienylcarbonyl)-
  • DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-pyridylcarbonyl)-
  • DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-benzoylcarbonyl)-

Uniqueness

DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- is unique due to the presence of the furanylcarbonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-6-4-7-11(2)14(10)17(12(3)16(19)20)15(18)13-8-5-9-21-13/h4-9,12H,1-3H3,(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXKMKRDFUHMQU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922723
Record name N-(2,6-Dimethylphenyl)-N-(furan-2-carbonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118597-19-6
Record name DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118597196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-N-(furan-2-carbonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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